3-(1H-Imidazol-1-YL)propane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-ylpropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYVWRXWOBHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Yl Propane 1 Thiol
Established Reaction Pathways for 3-(1H-Imidazol-1-YL)propane-1-thiol Synthesis
The synthesis of this compound can be achieved through several routes, including multi-step strategies that allow for careful control over the reaction and purification of intermediates, as well as more streamlined one-pot procedures.
Multi-Step Synthetic Strategies and Optimization Approaches
A common and logical multi-step approach to synthesize this compound often commences with the readily available starting materials, imidazole (B134444) and a suitable three-carbon electrophile. One of the most well-documented precursors is 3-(1H-imidazol-1-yl)propanenitrile. nih.govresearchgate.net The synthesis of this nitrile intermediate is typically achieved through a Michael addition of imidazole to acrylonitrile (B1666552). nih.gov
Step 1: Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile
Imidazole is reacted with acrylonitrile in a suitable solvent, such as ethanol, often under reflux conditions. nih.gov The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the β-carbon of the acrylonitrile.
Step 2: Reduction of the Nitrile to an Amine
The resulting 3-(1H-imidazol-1-yl)propanenitrile can then be reduced to the corresponding amine, 3-(1H-imidazol-1-yl)propan-1-amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or by catalytic hydrogenation.
Step 3: Conversion of the Amine to the Thiol
The conversion of the primary amine to a thiol is a critical step and can be achieved through several methods. One common approach is the use of the Herz reaction or via a xanthate intermediate (Leuckart-Wallach reaction followed by hydrolysis). A more direct method involves the reaction of the corresponding diazonium salt (formed from the amine with nitrous acid) with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis.
Optimization of these multi-step syntheses often involves a careful selection of reagents, reaction conditions (temperature, reaction time), and purification methods to maximize the yield and purity of each intermediate and the final product.
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | Imidazole, Acrylonitrile | Ethanol, Reflux | 3-(1H-Imidazol-1-yl)propanenitrile | 84% nih.gov |
| 2 | 3-(1H-Imidazol-1-yl)propanenitrile | 1. LiAlH₄, THF; 2. H₂O | 3-(1H-Imidazol-1-yl)propan-1-amine | High |
| 3 | 3-(1H-Imidazol-1-yl)propan-1-amine | 1. NaNO₂, HCl; 2. KSCN; 3. NaOH | This compound | Moderate |
One-Pot Reaction Schemes and Efficiency Considerations
While multi-step syntheses offer control, one-pot reactions are often more efficient in terms of time, resources, and waste generation. nih.govacgpubs.orgnih.gov A potential one-pot synthesis of this compound could involve the reaction of imidazole with a bifunctional reagent containing both a leaving group and a protected thiol. For instance, reacting imidazole with 3-bromopropyl thioacetate (B1230152) in the presence of a base, followed by in-situ deprotection of the thioacetate group, would constitute a one-pot approach.
Efficiency in such schemes is highly dependent on the compatibility of the reaction conditions for each step and the minimization of side reactions. The choice of solvent and base is crucial to facilitate both the N-alkylation of the imidazole and the subsequent deprotection without degrading the desired product.
Precursor Chemistry and Intermediate Compound Isolation
The primary precursors for the synthesis of this compound are imidazole and a three-carbon synthon. Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. researchgate.net Its amphoteric nature allows it to act as both a base and a weak acid. researchgate.net
The key intermediate, 3-(1H-imidazol-1-yl)propanenitrile, is a stable compound that can be isolated and purified. It has been reported as a colorless liquid that may crystallize upon standing. nih.gov The isolation of this intermediate allows for its characterization and ensures the purity of the starting material for the subsequent reduction and conversion steps. Spectroscopic techniques such as NMR and IR are essential for confirming the structure of this and other isolated intermediates. researchgate.net
Post-Synthetic Functionalization and Derivatization of this compound
The presence of two distinct reactive sites, the thiol group and the imidazole ring, allows for a wide range of post-synthetic modifications.
Selective Reactions at the Thiol Group
The thiol group is a versatile functional group that can undergo a variety of chemical transformations. solubilityofthings.com
Alkylation: The thiol can be readily deprotonated with a mild base to form a thiolate, which is a potent nucleophile. This thiolate can then react with alkyl halides to form thioethers. nih.gov
Oxidation: Thiols can be oxidized to form disulfides. This reaction can be achieved using a variety of oxidizing agents, including iodine or air in the presence of a catalyst. This dimerization can be reversible, which is a key feature in many biological and materials science applications.
Michael Addition: As a soft nucleophile, the thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds. This "thiol-ene" click reaction is highly efficient and proceeds under mild conditions, often initiated by light or a radical initiator. rsc.orgresearchgate.netwestmont.edu
| Reaction Type | Reactant | Reagents/Conditions | Product Type |
| Alkylation | This compound, Alkyl Halide | Base (e.g., K₂CO₃), DMF | Thioether |
| Oxidation | This compound | I₂, Base or Air | Disulfide |
| Michael Addition | This compound, α,β-Unsaturated Carbonyl | Base or Radical Initiator | Thioether Adduct |
Chemical Modifications of the Imidazole Heterocycle
The imidazole ring also offers opportunities for further functionalization. tci-thaijo.org
N-Alkylation/Acylation: The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons and can be alkylated or acylated using appropriate electrophiles. This modification can be used to introduce a variety of substituents, altering the electronic properties and steric bulk of the molecule.
Electrophilic Substitution: While the imidazole ring is π-excessive, it is generally not as reactive towards electrophilic substitution as pyrrole. However, under certain conditions, electrophilic substitution at the C-2, C-4, or C-5 positions can be achieved. The position of substitution is influenced by the directing effects of the existing N-propylthiol substituent and the reaction conditions.
Metal Complexation: The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to the formation of coordination complexes. science.gov This property is crucial for its application in catalysis and as a ligand in bioinorganic chemistry.
Structural Diversification of the Propane (B168953) Linker
The three-carbon propane linker in this compound is a key structural element that can be modified to fine-tune the molecule's properties. Diversification of this linker can involve altering its length, introducing substituents, or incorporating different functional groups. These modifications can influence the compound's steric and electronic characteristics, which are crucial for its interaction with other molecules and materials.
One common strategy for linker diversification is to start with different precursors during the synthesis. For instance, to lengthen the carbon chain, one could employ a reaction between imidazole and a halo-alkane with a longer chain that also contains a protected thiol group or a group that can be converted to a thiol.
Another approach to structural diversification is the introduction of substituents on the propane chain. This can be achieved by starting with a substituted three-carbon synthon. For example, the reaction of imidazole with a substituted epoxide, followed by subsequent ring-opening with a thiol source, can yield a propan-2-ol backbone. The hydroxyl group can then be further functionalized or removed if desired.
The following table outlines potential strategies for the structural diversification of the propane linker, along with the necessary precursors.
| Desired Modification | Synthetic Strategy | Key Precursor(s) |
| Chain Extension (e.g., Butane Linker) | Nucleophilic substitution | Imidazole, 1-bromo-4-butanethiol (or protected equivalent) |
| Introduction of a Hydroxyl Group | Ring-opening of an epoxide | Imidazole, Epichlorohydrin, Thiol source |
| Introduction of an Alkyl Substituent | Nucleophilic substitution | Imidazole, 1-bromo-2-methylpropane-3-thiol (or protected equivalent) |
| Introduction of a Phenyl Group | Michael addition | Imidazole, Cinnamyl bromide, Thiol source |
Sustainable Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of imidazole-containing compounds is a growing area of research aimed at reducing the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to improve efficiency and minimize waste.
Key areas for the implementation of sustainable chemistry include the use of environmentally benign solvents, the development of catalytic reactions, and the use of energy-efficient reaction conditions. For the synthesis of imidazoles, researchers have explored solvent-free reactions and the use of greener solvents like water or deep eutectic solvents (DESs). nih.govasianpubs.org For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been shown to act as both a recyclable catalyst and a reaction medium for the synthesis of substituted imidazoles, offering high yields and purity. nih.gov
Catalysis plays a central role in green chemistry. The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid or magnetic nanoparticles, allows for easy separation and reuse, reducing waste and cost. researchgate.netresearchgate.net For example, Fe₃O₄@C@PrNHSO₃H core-shell magnetic nanoparticles have been used as an effective and magnetically removable catalyst for the synthesis of imidazole derivatives under solvent-free conditions. researchgate.net
Furthermore, alternative energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate reaction times and improve yields in the synthesis of imidazole derivatives, often under solvent-free conditions. biomedpharmajournal.org These methods offer a more energy-efficient alternative to conventional heating. biomedpharmajournal.org
The table below compares conventional and potential green synthetic approaches for the key N-alkylation step in the synthesis of this compound.
| Parameter | Conventional Approach | Green Chemistry Approach |
| Solvent | Organic solvents (e.g., DMF, THF) | Water, Deep Eutectic Solvents, or solvent-free nih.govasianpubs.org |
| Catalyst | Stoichiometric base (e.g., NaH, K₂CO₃) | Reusable solid acid catalyst (e.g., silica sulfuric acid) or magnetic nanocatalyst researchgate.netresearchgate.net |
| Energy Source | Conventional heating (reflux) | Microwave or ultrasonic irradiation biomedpharmajournal.org |
| Work-up | Aqueous extraction, chromatography | Simple filtration and catalyst recovery researchgate.net |
| Environmental Impact | Higher waste generation, use of hazardous solvents | Reduced waste, use of benign solvents, catalyst recycling nih.govresearchgate.netresearchgate.net |
By integrating these sustainable principles, the synthesis of this compound and its derivatives can be made more economically and environmentally viable.
Theoretical and Computational Investigations of 3 1h Imidazol 1 Yl Propane 1 Thiol
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-(1H-Imidazol-1-YL)propane-1-thiol, these studies can predict its geometry, electronic distribution, and reactivity, which are crucial for designing new materials or understanding its biological activity. While specific studies on this exact molecule are limited, research on analogous compounds containing imidazole (B134444) and thiol groups provides a strong basis for theoretical analysis.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide accurate descriptions of both ground and excited state properties.
For a molecule like this compound, DFT can be used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles. The imidazole ring is planar, while the propane-thiol chain exhibits flexibility. The electronic properties, such as the dipole moment and polarizability, can also be calculated, which are important for understanding its interactions in various environments.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In related imidazole-thiol compounds, the HOMO is often localized on the thiol group and the imidazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the imidazole ring, suggesting its role in nucleophilic reactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Table 1: Representative Calculated Electronic Properties of Imidazole-Thiol Compounds
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: These are representative values based on DFT calculations of similar imidazole and thiol-containing molecules and are intended for illustrative purposes.
Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. science.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group, making them susceptible to electrophilic attack.
Molecular Orbital (MO) theory is instrumental in elucidating reaction mechanisms by examining the interactions between the orbitals of reacting species. For this compound, MO theory can help understand its role in various chemical transformations. For instance, in the context of forming self-assembled monolayers on metal surfaces, the interaction between the sulfur atom's orbitals and the metal's d-orbitals is critical.
The thiol group (-SH) is known to readily deprotonate, forming a thiolate (-S⁻) that can bond strongly to metal surfaces like gold. MO analysis can model this deprotonation step and the subsequent bond formation. The imidazole group, with its basic nitrogen atoms, can also participate in reactions, for example, by acting as a ligand in coordination chemistry or as a proton acceptor. Computational studies on related systems have shown that the imidazole ring can influence the electronic properties of the entire molecule, thereby modulating the reactivity of the thiol group. science.gov
The flexible propanethiol chain of this compound allows for multiple conformations. Conformational analysis is crucial for understanding the molecule's shape, which in turn affects its biological activity and its packing in condensed phases. By systematically rotating the dihedral angles of the C-C and C-S bonds, a potential energy surface can be mapped.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer (Dihedral Angle N-C-C-C) | Relative Energy (kcal/mol) |
| Anti (180°) | 0.0 |
| Gauche (60°) | 0.8 |
| Eclipsed (0°) | 4.5 |
Note: These values are hypothetical and based on typical energy differences for alkane chains. Actual values would require specific calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical studies provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the investigation of the dynamic behavior of the molecule and its interactions with its environment over time.
The behavior of this compound in a solvent is critical for many of its applications. MD simulations can model the solvation process by placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over time. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.
The imidazole and thiol groups are both capable of forming hydrogen bonds with protic solvents like water. MD simulations can quantify the number and lifetime of these hydrogen bonds. The polar nature of the imidazole ring and the thiol group suggests that this compound would be reasonably soluble in polar solvents. Studies on similar imidazole-containing ionic liquids have highlighted the importance of hydrogen bonding in their solvation properties. arxiv.org
A significant area of interest for thiol-containing molecules is their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. conicet.gov.ar MD simulations are a powerful tool to model the adsorption process and the structure of the resulting monolayer.
Simulations can be set up with a gold surface and multiple this compound molecules. The simulations would show the thiol groups binding to the gold surface, leading to the formation of a densely packed monolayer. The simulations can provide details about the tilt angle of the molecules with respect to the surface normal, the packing density, and the ordering of the monolayer. The imidazole groups at the outer surface of the monolayer would then dictate the interfacial properties, such as wettability and chemical reactivity. DFT calculations on the adsorption of azoles on copper oxide surfaces have shown that the molecules preferentially bond through an unsaturated nitrogen atom to a surface metal ion while also forming a hydrogen bond with a surface oxygen ion. rsc.org Similar principles would apply to the interaction of the imidazole moiety in a SAM with its surroundings.
Table 3: Typical Parameters from MD Simulations of Thiol Adsorption on Gold
Note: These are typical values for alkanethiols on gold and serve as a reference for what could be expected for this compound.
Prediction of Self-Assembly Behavior
The self-assembly of this compound, particularly into self-assembled monolayers (SAMs) on metal surfaces, is a key area of interest driven by its potential applications in surface functionalization, electronics, and biosensing. Computational modeling provides critical insights into the thermodynamic and structural factors governing this process. The prediction of its self-assembly behavior primarily relies on molecular dynamics (MD) simulations and quantum mechanical methods like Density Functional Theory (DFT). udayton.edursc.org
The amphiphilic nature of this compound is a significant determinant of its self-assembly. arxiv.org The molecule consists of a thiol (-SH) group that serves as a robust anchor to metal substrates like gold, a flexible propane (B168953) chain, and a polar imidazole terminal group. This structure facilitates the spontaneous organization of molecules to minimize free energy.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for observing the dynamic formation of SAMs from individual molecules. nih.gov Using classical force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), researchers can model a large number of molecules and a substrate surface over time scales sufficient to observe ordering. rsc.org These simulations can predict how molecules arrange themselves on a surface, transitioning from a disordered, low-density "lying-down" phase to a more ordered, high-density "standing-up" phase. rsc.org Key parameters extracted from these simulations include molecular tilt angle with respect to the surface normal, packing density, and monolayer thickness. For similar alkylthiols, simulations have revealed the formation of metastable states and grain boundaries between ordered domains. doi.org The imidazole head group is expected to play a significant role in the intermolecular interactions, potentially leading to hydrogen bonding networks that further stabilize the assembled structure, a factor that can be explicitly modeled. rsc.org
Density Functional Theory (DFT) Calculations
While MD simulations model the large-scale assembly, DFT calculations provide a quantum-mechanical understanding of the crucial molecule-substrate interface. udayton.edu DFT is used to determine the preferred binding sites of the thiol on the metal lattice, calculate the binding energy, and analyze the electronic structure of the chemisorbed molecule. For functionalized alkanethiols, the terminal group—in this case, imidazole—significantly influences the stability and structure of the SAM. udayton.edu DFT calculations, particularly those including van der Waals (vdW) corrections, are essential for accurately predicting the energetics and geometric parameters of the monolayer, as they account for the subtle, non-covalent interactions that are critical in densely packed systems. udayton.edu
Thermodynamic Stability and Phase Behavior
By combining MD simulations with thermodynamic integration techniques, the chemical potential and free energy of the SAM can be calculated as a function of surface density. rsc.org This methodology allows for the prediction of the most thermodynamically stable monolayer structures. The results typically show that at low surface coverages, a "lying-down" phase where the entire molecule interacts with the surface is favored. As the number of molecules increases, steric pressure forces a phase transition to a "standing-up" orientation, which allows for much higher packing densities. The interplay between the sulfur-gold bond, the van der Waals interactions between the propane chains, and the interactions between the terminal imidazole rings dictates the precise nature of these phases.
The following table summarizes the types of predictive data that can be obtained from a comprehensive computational study on the self-assembly of this compound on a gold Au(111) surface.
Table 1: Predicted Self-Assembly Parameters for this compound on Au(111)
| Predicted Parameter | Value | Computational Method | Reference |
| Binding Energy (Chemisorption) | -1.5 to -2.0 eV/molecule | DFT with vdW correction | udayton.edu |
| Favored Adsorption Site | Au adatom / bridge site | DFT | udayton.edu |
| Low-Density Phase | Disordered, "Lying-down" | MD Simulation | rsc.org |
| High-Density Phase | Ordered, "Standing-up" | MD Simulation | rsc.org |
| Predicted Tilt Angle (High-Density) | 25° - 35° from surface normal | MD Simulation | udayton.edu |
| Predicted Monolayer Thickness | 7 - 8 Å | MD Simulation / Ellipsometry | udayton.edu |
| Dominant Intermolecular Interaction | Hydrogen bonding (Imidazole) | NBO Analysis (from DFT) | science.gov |
Applications of 3 1h Imidazol 1 Yl Propane 1 Thiol in Materials Science and Engineering
Formation and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. The use of 3-(1H-Imidazol-1-YL)propane-1-thiol as the building block for SAMs allows for precise control over the chemical and physical properties of the substrate surface.
The adsorption of this compound onto metallic substrates is primarily driven by the strong affinity of the sulfur atom in the thiol group for metals. This process, known as chemisorption, results in the formation of a stable metal-thiolate bond (M-S-R). nsf.govdiva-portal.org This bond is particularly strong on coinage metals such as gold, silver, and copper, making them common substrates for SAM formation. rsc.orgnih.gov
The adsorption process typically involves the immersion of the metallic substrate into a dilute solution of the thiol. The sulfur atom covalently bonds to the metal surface, displacing other weakly adsorbed species. diva-portal.org On gold, this interaction is so robust that it can cause a reorganization or reconstruction of the surface metal atoms to accommodate the forming monolayer. nsf.gov
Once the molecules are anchored to the surface via the thiol group, intermolecular forces, such as van der Waals interactions between the propyl chains and π-π stacking between the imidazole (B134444) rings of adjacent molecules, guide the "self-assembly" process. nsf.govsurfacesciencelab.com These interactions lead to the formation of a densely packed, quasi-crystalline monolayer. The final orientation and packing density of the molecules are a result of the balance between the strength of the headgroup-substrate bond, the intermolecular interactions, and the steric hindrance of the terminal imidazole groups.
Table 1: Adsorption Characteristics of Thiol-Based SAMs on Different Metallic Substrates
| Substrate Metal | Bonding Interaction | Adsorption Site Preference (High Coverage) | Bond Character | Relative Bond Strength |
|---|---|---|---|---|
| Gold (Au) | Strong covalent Au-S bond | Face-centered cubic (fcc) hollow site | Highly Covalent | Strong |
| Silver (Ag) | Covalent Ag-S bond | Fcc hollow site | Covalent/Ionic | Intermediate |
| Copper (Cu) | Covalent Cu-S bond | Fcc hollow site | Highly Ionic | Weakest of the three |
This table is based on general findings for alkanethiols on (111) surfaces, which provides a model for the behavior of this compound. nih.gov
The architecture of the SAM, including the packing density and the orientation of the molecules, directly dictates the macroscopic properties of the surface. By forming a SAM of this compound, the underlying metallic substrate is effectively masked, and the surface properties become those of the exposed imidazole groups.
The imidazole ring is a polar, aromatic heterocycle. Consequently, a surface terminated with these groups is expected to be hydrophilic, exhibiting lower water contact angles compared to non-polar, methyl-terminated SAMs. researchgate.net The arrangement of these polar terminal groups creates a specific surface dipole, which can significantly alter the work function of the metallic substrate. This tuning of the work function is a critical application of SAMs in organic electronic devices. nih.gov
Furthermore, the densely packed monolayer acts as a physical barrier, which can be used to protect the underlying metal from corrosion or to control electrochemical reactions at the surface. The specific chemical reactivity of the imidazole group can also be harnessed for applications in catalysis or as a recognition layer in chemical sensors and biosensors. unibs.it The structure of the SAM, whether it is a well-ordered, standing-up phase or a less-ordered, lying-down phase, will have a profound impact on all these surface properties. nih.govrsc.org
A suite of high-resolution surface science techniques is employed to characterize the formation, structure, and properties of this compound SAMs at the molecular level.
Table 2: Key Techniques for the Characterization of SAMs
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| X-ray Photoelectron Spectroscopy | XPS | Provides elemental composition and chemical bonding states. Confirms the formation of the metal-thiolate bond through analysis of the S 2p core level. surfacesciencelab.commdpi.comresearchgate.net |
| Scanning Tunneling Microscopy | STM | Delivers real-space images of the SAM with molecular resolution, revealing the packing arrangement, orientation, and presence of domains or defects. researchgate.netpsu.edunsf.gov |
| Contact Angle Goniometry | Measures the surface wettability and allows for the calculation of surface free energy, reflecting the nature of the terminal functional groups. surfacesciencelab.comnih.gov | |
| Infrared Reflection-Absorption Spectroscopy | IRRAS | Detects the vibrational modes of the molecules within the SAM, offering insights into their conformational order and average tilt angle relative to the surface normal. diva-portal.org |
| Quartz Crystal Microbalance | QCM | Measures the mass of the adsorbed monolayer, which can be used to determine the surface coverage and packing density of the molecules. surfacesciencelab.com |
Surface Functionalization of Nanomaterials and Advanced Nanostructures
The principles of thiol-based surface chemistry extend to the nanoscale, where this compound is used to modify the surfaces of various nanomaterials, thereby imparting new functionalities and enabling their use in a wide range of applications.
Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) possess exceptional electronic and mechanical properties. rsc.orgresearchgate.net Surface functionalization is often necessary to improve their solubility and processability, and to integrate them into functional devices. rsc.orgresearchgate.net
Non-Covalent Grafting: This is a gentle approach that preserves the intrinsic electronic structure of the carbon material. The aromatic imidazole ring of this compound can interact with the graphitic surface of graphene or CNTs through π-π stacking interactions. nsfc.gov.cnnih.gov This method allows the molecule to be adsorbed onto the surface without disrupting the sp² carbon lattice, providing a functional handle (the thiol group) for further chemistry.
Covalent Grafting: This strategy involves the formation of a direct chemical bond with the carbon framework. While this can alter the properties of the nanomaterial, it provides a more robust and permanent attachment. nsfc.gov.cnresearchgate.net Covalent functionalization can be achieved through various chemical reactions, often initiated at defect sites or through the addition of reactive species across the double bonds of the graphene/CNT lattice.
The functionalization of nanoparticles is crucial for controlling their stability, solubility, and biological interactions, as well as for introducing specific functionalities.
Metal Nanoparticles: Gold nanoparticles (AuNPs) are widely studied for applications in diagnostics, imaging, and drug delivery. nih.gov The thiol group of this compound serves as an ideal ligand for AuNPs, forming a strong, protective shell around the metallic core. openbiotechnologyjournal.comrsc.orgnih.gov This functionalization prevents aggregation and imparts the chemical properties of the imidazole group onto the nanoparticle surface. These imidazole-functionalized AuNPs can be used in catalysis or as building blocks for creating complex, ordered nanostructures.
Semiconductor Nanoparticles: Semiconductor nanoparticles, or quantum dots (QDs), are prized for their unique, size-tunable optical properties. Their performance, however, is highly sensitive to surface chemistry. Thiol-containing molecules are frequently used as capping ligands to passivate the surface of QDs (e.g., CdSe, ZnO). mdpi.com The thiol group binds to the surface, eliminating electronic trap states and thereby enhancing the photoluminescence quantum yield. By using this compound, QDs can be stabilized while also presenting a functional imidazole surface for sensing applications or for integration into hybrid materials.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-mercaptopurine |
| 1-decanethiol |
| 11-mercaptoundecanoic acid |
| 11-mercapto-1-undecanol |
| 12-(3-thienyl)dodecanethiol |
| 16-mercaptohexadecanoic acid |
| 2-aminoethanethiol |
| 3-mercapto-1-propanol |
| 3-mercaptopropionic acid |
| 4-mercaptophenol |
| 8-amino-1-octanethiol |
| Acrylonitrile (B1666552) |
| Gold |
| Silver |
| Copper |
| Carbon Nanotubes |
| Graphene |
| Pyrene |
| Cadmium Selenide |
| Zinc Oxide |
| Ethanolamine |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
Engineering of Hybrid Inorganic-Organic Nanocomposite Materials
The development of hybrid inorganic-organic nanocomposite materials often leverages the specific interactions between organic ligands and inorganic nanoparticles to achieve novel properties. In this context, this compound serves as an effective surface functionalizing agent, particularly for noble metal nanoparticles such as gold (AuNPs).
The thiol (-SH) group exhibits a strong affinity for gold surfaces, leading to the formation of stable self-assembled monolayers (SAMs). nanopartz.comcd-bioparticles.com This robust anchoring allows for the precise control over the surface chemistry of the nanoparticles. The imidazole group, extending from the nanoparticle surface, introduces a range of functionalities. Imidazole can act as a pH-responsive element, a metal-coordinating ligand, and can participate in hydrogen bonding. This functionalization is crucial for the dispersion of nanoparticles in various media and for their integration into larger material systems.
Research on the functionalization of gold nanoparticles has demonstrated that various thiol-containing ligands can be employed to tailor the surface properties of AuNPs for specific applications. nanopartz.commdpi.com For instance, the introduction of ligands with specific functional groups can influence the nanoparticles' stability, catalytic activity, and biocompatibility. While direct studies on this compound are not extensively reported, the principles established with other functional thiols provide a strong foundation for its potential applications. The imidazole moiety, in particular, can be protonated or deprotonated depending on the pH, which can be used to control the aggregation and disaggregation of the functionalized nanoparticles. This responsiveness is a key feature in the design of "smart" nanocomposite materials.
Table 1: Examples of Thiol Ligands for Gold Nanoparticle Functionalization and Their Effects
| Thiol Ligand | Functional Group | Effect on Gold Nanoparticles | Reference |
| L-cysteine | Carboxylic acid, Amine | Controls nanoparticle size, enhances biocompatibility. rsc.org | rsc.org |
| Glucosamine | Amine, Hydroxyl | Controls nanoparticle size, provides sites for further bio-conjugation. rsc.org | rsc.org |
| Thiol-terminated polyethylene (B3416737) glycol (PEG-SH) | Ether | Improves colloidal stability, reduces non-specific protein adsorption. | |
| 11-Mercaptoundecanoic acid (MUA) | Carboxylic acid | Allows for pH-dependent surface charge and covalent coupling of biomolecules. |
Integration into Polymer and Organic Electronic Systems
The dual functionality of this compound also makes it a valuable component in the design and modification of polymer-based materials and organic electronic devices.
Role as Cross-Linking Agents in Polymer Matrices
Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. Thiol-ene "click" chemistry is a highly efficient and versatile method for creating cross-linked polymer networks. researchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene).
This compound can act as a cross-linking agent when combined with polymers containing pendant ene groups, such as polybutadiene (B167195) or specifically functionalized polymers. The thiol group of the molecule would participate in the thiol-ene reaction, forming a stable thioether linkage and effectively cross-linking the polymer chains. The imidazole group would then be incorporated into the polymer network as a pendant functional group.
The presence of the imidazole moiety within the cross-linked matrix can impart several beneficial properties. Imidazole can enhance the adhesion of the polymer to metal surfaces, act as a catalyst for certain reactions, and introduce pH-sensitivity to the material. For example, in a hydrogel, the protonation and deprotonation of the imidazole groups could lead to changes in the swelling behavior in response to pH variations.
Table 2: Components and Conditions for Typical Thiol-Ene Cross-Linking Reactions
| Thiol Component | Ene Component | Initiator | Conditions | Resulting Material | Reference |
| Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | Poly(ethylene glycol) diacrylate (PEGDA) | Photoinitiator (e.g., DMPA) | UV irradiation | Hydrogel | |
| Thiol-functionalized poly(dimethylsiloxane) (PDMS) | Vinyl-terminated PDMS | Photoinitiator | UV irradiation | Elastomer. rsc.org | rsc.org |
| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Pentaerythritol tetrakis(3-mercaptopropionate) | Thermal or photoinitiator | Heat or UV | Highly cross-linked polymer |
Development of Functional Interlayers in Organic Electronic Devices
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is highly dependent on the interfaces between the different material layers. Functional interlayers are often introduced to improve charge injection/extraction, modify work functions, and enhance device stability. nih.gov
This compound is a promising candidate for the formation of such functional interlayers, particularly on gold electrodes. The thiol group can form a self-assembled monolayer (SAM) on the gold surface, creating a well-defined and ordered interface. cd-bioparticles.com The imidazole groups would then form the outer surface of this monolayer.
The imidazole-terminated surface can have several beneficial effects. The lone pair of electrons on the nitrogen atoms of the imidazole ring can interact with subsequent layers, promoting adhesion and influencing the molecular orientation of the overlying organic semiconductor. Furthermore, the dipole moment of the imidazole molecule can modify the work function of the gold electrode, leading to improved energy level alignment and more efficient charge transport across the interface. The use of N-heterocyclic carbenes (NHCs), which can be formed from imidazolium (B1220033) salts, has been shown to effectively modify the work function of gold surfaces. nih.gov
Engineering of Polymer Brush Systems with Tunable Properties
Polymer brushes, which consist of polymer chains densely grafted to a surface, are a powerful tool for controlling surface properties such as wettability, adhesion, and biocompatibility. acs.orgnih.gov The properties of polymer brushes can be tuned by controlling the chemical composition of the polymer chains.
This compound can be used to functionalize polymer brushes and introduce tunable properties. One approach is to synthesize a polymer brush with reactive groups, such as epoxides or maleimides, and then react the thiol group of the molecule with these groups to attach it to the polymer chains. nih.gov Alternatively, a polymer brush containing imidazole groups can be synthesized directly from an imidazole-containing monomer. scispace.com
The incorporation of the imidazole moiety into the polymer brush imparts pH-responsiveness. scispace.com At low pH, the imidazole groups become protonated and positively charged, causing the polymer chains to adopt a more extended conformation due to electrostatic repulsion. At high pH, the imidazole groups are deprotonated and neutral, leading to a collapse of the polymer chains. This reversible change in conformation can be used to control the surface properties in response to changes in the local environment. For example, it could be used to create surfaces that can switch between being hydrophilic and hydrophobic, or to control the adhesion of cells or proteins.
Table 3: Methods for the Creation and Functionalization of Polymer Brushes
| Method | Description | Advantages | Reference |
| Grafting-to | Pre-synthesized polymers with reactive end-groups are attached to a surface. | Well-defined polymer chains. nih.gov | nih.gov |
| Grafting-from | Polymerization is initiated from initiator molecules immobilized on a surface. | High grafting density. wm.edu | wm.edu |
| Post-polymerization modification | Functional groups are introduced into an existing polymer brush through chemical reactions. | Versatility in introducing a wide range of functionalities. nih.gov | nih.gov |
Catalytic Applications of 3 1h Imidazol 1 Yl Propane 1 Thiol and Its Derivatives
Ligand Design in Homogeneous Catalysis
In homogeneous catalysis, the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal center. The distinct electronic and steric properties of the imidazole (B134444) and thiol groups in 3-(1H-imidazol-1-yl)propane-1-thiol allow for its use in sophisticated ligand design.
Coordination Chemistry with Transition Metals for Selective Transformations
The coordination chemistry of ligands containing both imidazole and thiol or thiolate moieties is fundamental to their catalytic function. acs.orgsns.it These ligands can act as bidentate or polydentate chelators, binding to a central metal atom through both the nitrogen of the imidazole ring and the sulfur of the thiol group. libretexts.org This chelation forms a stable ring structure, which can influence the electronic properties and steric environment of the metal catalyst.
Transition elements form coordination compounds where the central metal ion is bonded to one or more ligands. libretexts.org The coordination number—the number of donor atoms bonded to the central metal—and the geometry of the resulting complex are critical factors in catalysis. For instance, complexes with metals like palladium, rhodium, ruthenium, and copper have been extensively studied for various transformations. google.comrsc.org The imidazole group, a common binding motif in metalloproteins, can form stable complexes with numerous transition metals, including Co(II), Cu(II), Ni(II), and Zn(II). acs.orgsns.it The thiol group, on the other hand, exhibits a strong affinity for soft metals like palladium, gold, and copper, often forming robust metal-thiolate bonds upon deprotonation.
The combination of these two functionalities in one molecule allows for the creation of complexes with unique reactivity. For example, in palladium-catalyzed cross-coupling reactions, the imidazole moiety can help stabilize the active catalytic species, while the thiol group can participate directly in the catalytic cycle or serve as an anchor for further functionalization. mdpi.com The ability of such ligands to stabilize different oxidation states of the metal during a catalytic cycle is key to achieving selective chemical transformations.
Rational Design of Metal-Thiolate/Imidazole Complexes for Specific Catalytic Reactions
The rational design of catalysts involves tailoring the ligand structure to optimize performance for a specific chemical reaction. For ligands like this compound, modifications can be introduced to either the imidazole ring or the propyl-thiol chain to fine-tune the steric and electronic properties of the resulting metal complex.
This approach is crucial for developing catalysts with high selectivity and efficiency. For example, in the context of C-N coupling reactions, ligands are selected to facilitate the desired bond formation while minimizing side reactions. acs.org The design principles for such catalysts often draw inspiration from enzymes, which achieve remarkable selectivity through precisely structured active sites. arizona.edu By modifying the substituents on the imidazole ring or altering the length of the alkyl chain, it is possible to control the accessibility of the metal center and influence the binding of substrates.
A patent for catalysts used in the transformation of glycerol (B35011) and carbon dioxide describes N-heterocyclic carbene (NHC) ligands linked to a solid support, where the transition metal can be Rh, Fe, Co, Ru, or Ir. google.com This highlights the strategy of using an imidazole-derived core and a functional linker to create specialized catalytic systems. The table below illustrates examples of transition metal complexes with imidazole-containing ligands and their applications, providing a basis for the rational design of catalysts based on this compound.
| Metal Center | Ancillary Ligands | Application |
| Palladium(II) | Thiosemicarbazone (N,S donors) | Mizoroki-Heck and Suzuki-Miyaura coupling reactions mdpi.com |
| Rhodium, Iridium | N-heterocyclic carbene (NHC) | Transformation of glycerol and CO2 google.com |
| Ruthenium(II) | Cp*, various | Intracellular uncaging reactions rsc.org |
| Copper(I) | Imidazole, Alanine | Antimicrobial studies, potential for catalytic oxidation researchgate.net |
| Cobalt(II) | 2,6-bis(imidazol-2-yl)pyridine | Redox switching, potential for oxidation catalysis researchgate.net |
Mechanistic Pathways of Catalytic Cycles Employing this compound Ligands
Understanding the mechanistic pathway of a catalytic cycle is essential for optimizing reaction conditions and improving catalyst performance. For a catalyst incorporating a this compound ligand, the mechanism will be highly dependent on the specific reaction and the metal center. However, some general principles can be outlined based on well-studied catalytic processes like cross-coupling reactions. acs.orgresearchgate.net
A generic catalytic cycle, for instance in a palladium-catalyzed cross-coupling reaction, typically involves several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with a substrate (e.g., an aryl halide). The imidazole-thiolate ligand would be coordinated to the palladium center throughout this process, influencing its reactivity.
Transmetalation or Carbometalation: A second reagent is introduced, and a key bond-forming step occurs at the metal center.
Reductive Elimination: The final product is formed and released from the metal center, regenerating the active Pd(0) catalyst.
The imidazole and thiol moieties can play distinct roles. The imidazole nitrogen can act as a stable, spectator ligand that modulates the electronics of the metal center. The thiol, often deprotonated to a thiolate, can act as a strong anionic donor, stabilizing the metal complex. It can also serve as a hemilabile ligand, where the metal-sulfur bond can reversibly break and reform, opening up a coordination site for substrate binding during the catalytic cycle. This hemilability is a known strategy to enhance catalytic activity.
Heterogeneous Catalysis and Surface-Supported Systems
Immobilizing homogeneous catalysts onto solid supports combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. uni-stuttgart.de The functional groups of this compound make it an excellent candidate for immobilization.
Immobilization Strategies of this compound on Solid Supports
Several strategies can be employed to immobilize this compound or its metal complexes onto solid supports. The choice of support material and immobilization method is critical for maintaining catalytic activity.
Common solid supports include:
Silica (B1680970) and Alumina: These materials offer high surface area and thermal stability. uni-stuttgart.de
Polymers: Polymeric supports can be functionalized to covalently bind the ligand. mdpi.com
Perlite: A low-cost, natural material that can be chemically modified to support catalysts. researchgate.net
Metal-Organic Frameworks (MOFs): These crystalline materials have tunable pores and can incorporate catalytic sites directly into their structure. nih.gov
The thiol and imidazole groups provide convenient handles for immobilization:
Thiol Group: The thiol can react with various functional groups on a support surface. For example, it can be grafted onto silica or polymer surfaces that have been pre-functionalized with groups like epoxides or alkyl halides. The strong affinity of sulfur for gold also allows for straightforward immobilization on gold nanoparticles or surfaces.
Imidazole Group: The imidazole ring can be used for immobilization. For instance, it can be alkylated to form an imidazolium (B1220033) salt, which can then be anchored to a support via ionic interactions or used to form an N-heterocyclic carbene (NHC) that binds to a metal center which is part of the support structure. google.com
The table below summarizes common immobilization techniques relevant to this ligand.
| Immobilization Method | Support Material | Linkage Type |
| Covalent Grafting | Functionalized Silica, Polymers | Covalent bond via thiol or imidazole N-H |
| Adsorption/Self-Assembly | Gold Nanoparticles, Surfaces | Au-S bond |
| Ionic Interaction | Ion-Exchange Resins, Modified Silica | Ionic bond via quaternized imidazole |
| Entrapment | Porous materials (e.g., MOFs) | Physical confinement |
Surface-Confined Catalytic Active Site Engineering and Performance Enhancement
Immobilizing a catalyst on a well-defined surface or within porous materials allows for the engineering of isolated, uniform active sites. uni-stuttgart.de This "site isolation" can prevent bimolecular deactivation pathways that may occur in homogeneous solution, leading to a more stable and longer-lasting catalyst.
Mesoporous materials, with pore diameters between 2 and 50 nm, are particularly advantageous. uni-stuttgart.de They provide a high surface area for catalyst loading while ensuring that the active sites are readily accessible to substrates. The confinement of the catalyst within these pores can also influence the selectivity of a reaction by imposing steric constraints on the transition state, similar to the active site of an enzyme.
Furthermore, the surface chemistry of the support can be engineered to create a specific microenvironment around the catalytic center. For example, by introducing either hydrophobic or hydrophilic groups onto the support, it is possible to enhance the local concentration of certain substrates near the active site, thereby accelerating the reaction rate. uni-stuttgart.de The combination of a bifunctional ligand like this compound with advanced support materials opens up possibilities for creating highly efficient and reusable heterogeneous catalysts for a wide array of chemical transformations.
Studies of Catalyst Deactivation and Regeneration Mechanisms
Catalysts derived from this compound, while promising, are susceptible to deactivation, a process that diminishes their catalytic activity over time. Understanding the mechanisms behind this deactivation is crucial for optimizing their performance and developing effective regeneration strategies. The primary causes of deactivation can be categorized as chemical, thermal, and mechanical. scispace.comammoniaknowhow.com
Chemical Deactivation (Poisoning and Fouling):
Chemical deactivation is a significant concern for catalysts containing imidazole and thiol functionalities.
Poisoning: This occurs when substances in the reaction mixture strongly adsorb to the active sites, rendering them inaccessible to the reactants. For catalysts based on this compound, potential poisons include sulfur compounds, which can interact strongly with metal centers coordinated to the thiol group. scispace.comammoniaknowhow.com The imidazole nitrogen atoms can also be susceptible to poisoning by certain species. The strong chemical interaction between the poison and the active sites can lead to a rapid decline in catalytic activity. ammoniaknowhow.com In some cases, excess reactants or products can also act as inhibitors, leading to catalyst deactivation. For instance, in palladium-catalyzed cyanation reactions, excess cyanide can disrupt multiple steps in the catalytic cycle, leading to the formation of inactive palladium complexes. researchgate.net
Fouling: This involves the physical deposition of substances, such as carbonaceous materials (coke), onto the catalyst surface. scispace.comnih.gov This blockage of active sites and pores can severely hinder the catalyst's effectiveness. The formation of coke is often associated with high-temperature processes and can be influenced by the feed composition and reaction conditions. nih.gov
Thermal Degradation:
High temperatures can lead to the thermal degradation of the catalyst. This can manifest in several ways:
Sintering: The agglomeration of active metal particles into larger crystals, resulting in a decrease in the active surface area. ammoniaknowhow.com
Support Collapse: The porous support structure of the catalyst can break down at elevated temperatures, leading to a loss of surface area and active sites. scispace.com
Vapor-Phase Transport: Volatile catalyst components can form and be transported out of the reactor, leading to a loss of active material. scispace.com
Regeneration Strategies:
The approach to catalyst regeneration depends on the deactivation mechanism.
For deactivation by coking , a common method is to burn off the carbon deposits in a controlled manner using a stream of air or a mixture of air and inert gas. nih.gov
Regenerating a poisoned catalyst can be more challenging and may involve washing with specific solvents or chemical treatments to remove the adsorbed poison.
Thermally degraded catalysts are often difficult to regenerate fully, and in many cases, replacement of the catalyst is necessary.
The following table summarizes the common deactivation mechanisms and potential regeneration approaches for catalysts.
| Deactivation Mechanism | Description | Potential Regeneration Strategy |
| Poisoning | Strong chemisorption of impurities on active sites. | Chemical washing, thermal treatment. |
| Fouling (Coking) | Deposition of carbonaceous material on the surface. | Controlled combustion of coke. |
| Thermal Degradation | Sintering of metal particles, support collapse. | Often irreversible; may require redispersion of metal. |
| Vapor-Phase Transport | Loss of active components via volatilization. | Difficult to reverse; focus on prevention. |
This table provides a generalized overview of catalyst deactivation and regeneration. Specific protocols will vary depending on the catalyst and reaction conditions.
Organocatalysis and Biomimetic Catalytic Concepts
The unique combination of an imidazole ring and a thiol group within the this compound scaffold makes it an intriguing candidate for the development of metal-free organocatalysts and for designing systems that mimic the catalytic activity of enzymes.
Role of Imidazole and Thiol Moieties in Metal-Free Organic Transformations
The imidazole and thiol functionalities can act synergistically or independently to catalyze a variety of organic reactions without the need for a metal center. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. researchgate.net
The imidazole moiety can function in several ways:
General Base Catalysis: The non-bonding electron pair on the sp2-hybridized nitrogen atom of the imidazole ring can act as a general base, abstracting a proton to activate a substrate. nih.gov
Nucleophilic Catalysis: The imidazole ring can act as a nucleophile, attacking an electrophilic center in a substrate to form a reactive intermediate. Chiral bicyclic imidazole catalysts have been developed for various enantioselective reactions. acs.org
Hydrogen Bond Donor/Acceptor: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor, helping to orient substrates and stabilize transition states.
The thiol moiety offers complementary reactivity:
Nucleophilicity: The thiol group is a soft nucleophile and can participate in various reactions, such as Michael additions and ring-opening reactions. researchgate.net
Redox Activity: Thiols can undergo oxidation to form disulfides, a transformation that can be harnessed in catalytic cycles. researchgate.net
Radical Intermediates: Thiols can be sources of thiyl radicals, which can initiate radical chain reactions.
The combination of these two functionalities in one molecule allows for bifunctional catalysis, where both groups participate in the catalytic cycle to promote a transformation that would be difficult for either group alone. The development of metal-free C-H arylthiolation of 2H-imidazole N-oxides with thiophenols highlights the potential of cooperative imidazole and thiol reactivity. researchgate.netmdpi.com
Recent research has explored the synthesis of various imidazole derivatives under metal-free conditions, further expanding the scope of their application in organocatalysis. rsc.org For instance, ultrasound-assisted synthesis of Michael adducts has been achieved using a base-type, task-specific ionic liquid containing an imidazole core. nih.gov
Conceptual Approaches to Enzyme-Mimetic Catalysis Utilizing this compound Scaffolds
Enzymes achieve their remarkable catalytic efficiency and specificity through the precise positioning of functional groups within a well-defined three-dimensional active site. researchgate.net The this compound scaffold provides a basic framework that can be elaborated upon to create synthetic catalysts that mimic the function of enzymes, particularly hydrolases and oxidoreductases where histidine (containing an imidazole ring) and cysteine (containing a thiol group) residues are often found in the active site.
Designing Enzyme Mimics:
The design of enzyme-mimetic catalysts based on this scaffold involves several key concepts:
Pre-organization: The flexible propane (B168953) linker allows for a degree of conformational freedom. More rigid scaffolds can be designed to pre-organize the imidazole and thiol groups in a specific orientation that is optimal for binding a substrate and catalyzing a reaction.
Molecular Recognition: By incorporating additional functional groups or embedding the catalytic unit within a larger supramolecular structure, such as a cavitand or a cyclodextrin, it is possible to create a binding pocket that selectively recognizes a specific substrate. escholarship.org This mimics the substrate specificity of enzymes.
Cooperative Catalysis: The imidazole and thiol groups can work in concert. For example, in the hydrolysis of an ester, the imidazole could act as a general base to activate a water molecule, while the thiol group could stabilize the transition state through hydrogen bonding. Studies have shown that imidazole and its derivatives can exhibit cholinesterase-like activity, accelerating the hydrolysis of acetylthiocholine. researchgate.net
Examples of Biomimetic Concepts:
The following table outlines conceptual applications of this compound scaffolds in biomimetic catalysis, drawing parallels with natural enzyme functions.
| Biomimetic Function | Role of Imidazole Moiety | Role of Thiol Moiety | Potential Application |
| Hydrolase Mimic | General base catalysis to activate nucleophiles (e.g., water). | Nucleophilic attack on the substrate; stabilization of tetrahedral intermediates. | Ester and amide hydrolysis. |
| Oxidoreductase Mimic | Electron transfer mediation; proton shuttle. | Redox-active center (thiol/disulfide interchange). | Selective oxidation/reduction reactions. |
| C-C Bond Formation | Activation of substrates via deprotonation or nucleophilic addition. | Stabilization of intermediates; directing group. | Aldol and Michael addition reactions. |
This table presents conceptual approaches to biomimetic catalysis. The actual implementation would require significant synthetic modification of the basic this compound scaffold.
The development of such synthetic catalysts that mimic the efficiency and selectivity of enzymes is a major goal in chemistry, with potential applications in fields ranging from pharmaceuticals to materials science. uni-muenchen.de The this compound framework offers a versatile starting point for the design of these next-generation catalysts.
Sensing and Molecular Recognition Mechanisms Involving 3 1h Imidazol 1 Yl Propane 1 Thiol
Design Principles for Chemosensors Incorporating 3-(1H-Imidazol-1-YL)propane-1-thiol
The design of chemosensors is predicated on the principle of molecular recognition, where a receptor molecule selectively interacts with a target analyte, and a transducer converts this interaction into a measurable signal. For a molecule like this compound, its bifunctional nature would, in theory, allow for diverse design strategies.
Strategies for Ion and Small Molecule Recognition
The imidazole (B134444) ring of this compound can act as a Lewis base, enabling it to coordinate with various metal ions. The nitrogen atoms in the imidazole ring can also serve as hydrogen bond donors or acceptors, facilitating the recognition of small organic molecules that can participate in such interactions. The thiol group, with its soft sulfur atom, is an excellent ligand for soft metal ions such as mercury(II), lead(II), and cadmium(II). A chemosensor incorporating this compound could therefore be designed to selectively bind to these ions, leading to a detectable signal.
Luminescence and Colorimetric Sensing Platforms
For luminescence and colorimetric sensing, this compound would typically be appended to a fluorophore or a chromophore. The binding of an analyte to the imidazole or thiol group could modulate the electronic properties of the signaling unit, resulting in a change in fluorescence intensity, a shift in emission wavelength, or a visible color change. For instance, the coordination of a paramagnetic metal ion could lead to fluorescence quenching, while the interaction with other analytes might enhance the emission through chelation-enhanced fluorescence (CHEF) effects.
Electrochemical Detection Mechanisms
The thiol group is particularly amenable to electrochemical detection methods. It can be readily immobilized on gold electrode surfaces through the formation of self-assembled monolayers (SAMs). Such modified electrodes can then be used for the electrochemical detection of analytes that interact with the imidazole headgroup. The binding event could alter the electrochemical properties of the monolayer, leading to changes in capacitance, impedance, or electron transfer kinetics, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. Furthermore, the thiol group itself can be directly involved in redox reactions, providing another avenue for electrochemical sensing.
Mechanisms of Analyte-Sensor Interaction
The interaction between a chemosensor and an analyte is the cornerstone of its sensing capability. These interactions can be broadly categorized as supramolecular binding events or the formation/breaking of covalent bonds, both of which can be harnessed for signal transduction.
Supramolecular Binding and Host-Guest Interactions for Selective Detection
Supramolecular chemistry, which focuses on non-covalent interactions, is central to the design of selective chemosensors. In the context of this compound, the imidazole and thiol moieties can engage in a variety of non-covalent interactions, including:
Coordination Bonds: The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can coordinate with metal ions, forming stable complexes. The selectivity for a particular metal ion can be tuned by controlling the preorganization of the binding sites.
Hydrogen Bonding: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. This allows for the recognition of analytes with complementary hydrogen bonding capabilities.
π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems, enabling the detection of aromatic analytes.
These host-guest interactions are reversible and form the basis for real-time monitoring of analyte concentrations.
Covalent and Non-Covalent Signal Transduction Pathways
The binding of an analyte to the sensor must be translated into a measurable signal. This process, known as signal transduction, can occur through various pathways:
Non-Covalent Pathways: In many cases, the signal is generated through non-covalent mechanisms. For example, the binding of an analyte can induce a conformational change in the sensor molecule, which in turn affects the properties of an integrated signaling unit. This can manifest as changes in fluorescence (e.g., photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) mechanisms) or color.
Covalent Pathways: Alternatively, the interaction with the analyte can lead to the formation or cleavage of a covalent bond, resulting in a more permanent and often more sensitive signal. For instance, the thiol group can react with certain electrophiles, and this reaction can be designed to trigger the release of a chromophore or fluorophore. While less common for reversible sensing, such covalent interactions are valuable in dosimeters and for specific labeling applications.
Investigation of Sensor Selectivity and Sensitivity Factors
Selectivity: The selectivity of an imidazole-based sensor is rooted in the coordination chemistry between the imidazole's nitrogen atoms and the target analyte. The affinity for a particular metal ion, for instance, is governed by factors such as ionic radius, charge, and the electronic configuration of the ion, which determine the stability of the resulting coordination complex.
To establish selectivity, a sensor functionalized with this compound would be exposed to the primary target analyte and a panel of other common, potentially interfering species. The sensor's response to each is measured to determine its specificity. For example, in the detection of copper ions (Cu²⁺), the sensor's response would be compared against its response to other divalent and monovalent cations. High selectivity is demonstrated when the response to the target analyte is significantly greater than the response to any of the interfering species.
Interactive Table 1: Representative Selectivity Data for a Hypothetical Sensor This table illustrates how selectivity might be quantified by comparing the sensor's response to the target analyte versus various interfering ions at the same concentration.
| Analyte (Ion) | Concentration | Sensor Response (Arbitrary Units) | Relative Response (%) |
| Cu²⁺ (Target) | 10 µM | 100 | 100% |
| Ni²⁺ | 10 µM | 12 | 12% |
| Zn²⁺ | 10 µM | 8 | 8% |
| Co²⁺ | 10 µM | 7 | 7% |
| Fe³⁺ | 10 µM | 5 | 5% |
| Ca²⁺ | 10 µM | < 1 | < 1% |
| Mg²⁺ | 10 µM | < 1 | < 1% |
| Na⁺ | 10 µM | < 1 | < 1% |
| K⁺ | 10 µM | < 1 | < 1% |
Sensitivity: The sensitivity of the sensor is determined by generating a calibration curve, where the sensor's response is plotted against a range of known concentrations of the target analyte. The slope of this curve in the linear range indicates the sensitivity. The Limit of Detection (LOD), a key metric of sensitivity, is typically calculated as the concentration corresponding to a signal that is three times the standard deviation of the baseline noise. For imidazole-based fluorescent sensors, detection limits can reach the nanomolar (nM) range, demonstrating high sensitivity. elsevierpure.com
Factors influencing sensitivity include the density and orientation of the this compound molecules on the sensor surface, the efficiency of the signal transduction mechanism, and the binding affinity between the imidazole and the analyte.
Interactive Table 2: Representative Concentration-Response Data for Sensitivity Analysis This table shows typical data used to construct a calibration curve and determine the limit of detection (LOD).
| Analyte Concentration | Mean Sensor Response | Standard Deviation |
| 0 (Blank) | 2.5 | 0.5 |
| 1 nM | 7.8 | 0.6 |
| 5 nM | 24.9 | 1.1 |
| 10 nM | 51.2 | 1.5 |
| 25 nM | 120.4 | 2.1 |
| 50 nM | 235.1 | 3.5 |
| Calculated LOD | ~0.9 nM |
Advanced Characterization Methodologies for Sensing Performance Evaluation
Evaluating the performance of a sensor functionalized with this compound requires sophisticated surface characterization and performance analysis techniques. These methodologies provide insights into the molecular-level events occurring at the sensor interface.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to probe the interfacial properties of electrodes. It is exceptionally useful for confirming the step-by-step fabrication of a sensor. When a bare gold electrode is modified with a self-assembled monolayer of this compound, the monolayer acts as a barrier to electron transfer for a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) in solution. This is observed as a significant increase in the charge transfer resistance (Rct), which can be extracted by fitting the impedance data to an equivalent circuit model, such as the Randles circuit.
Upon binding of the target analyte to the imidazole groups, the properties of the monolayer are further altered, leading to a distinct and measurable change in the Rct value. This change can be used for quantitative detection of the analyte.
Interactive Table 3: Expected Changes in EIS Parameters During Sensor Fabrication and Operation
| Sensor State | Expected Rct (Charge Transfer Resistance) | Expected Cdl (Double-Layer Capacitance) | Interpretation |
| Bare Gold Electrode | Low | High | Fast electron transfer at an unmodified surface. |
| After SAM Formation | High | Low | SAM blocks the redox probe from accessing the electrode surface. |
| After Analyte Binding | Very High | Lower | Analyte-imidazole complex further inhibits electron transfer. |
Quartz Crystal Microbalance (QCM): QCM is a mass-sensitive technique that measures changes in the resonant frequency of a piezoelectric quartz crystal. It can detect mass changes at the nanogram level, making it ideal for monitoring the binding of molecules in real-time. For a sensing application, the gold electrodes of a QCM crystal are functionalized with this compound.
When a solution containing the target analyte is introduced, the analyte binds to the immobilized imidazole groups. This binding event increases the total mass on the crystal's surface, causing a decrease in its resonant frequency (Δf). According to the Sauerbrey equation, this frequency change is directly proportional to the added mass, allowing for highly sensitive and quantitative detection. QCM can also provide information on the viscoelastic properties of the formed layer, offering deeper insight into the binding mechanism.
Interactive Table 4: Typical QCM Response to Analyte Binding
| Step | Action | Expected Frequency Change (Δf) | Interpretation |
| 1 | Establish baseline in buffer | 0 Hz (Reference) | Stable baseline indicates a clean, equilibrated sensor surface. |
| 2 | Inject Analyte Solution | - 50 Hz | A decrease in frequency indicates mass loading due to analyte binding to the imidazole-functionalized surface. |
| 3 | Rinse with Buffer | - 48 Hz | A stable, persistent frequency shift after rinsing confirms strong, specific binding of the analyte. |
Supramolecular Chemistry and Intermolecular Interactions of 3 1h Imidazol 1 Yl Propane 1 Thiol
Principles of Self-Assembly in Solution and at Interfaces
Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. For 3-(1H-imidazol-1-yl)propane-1-thiol, this process is driven by a combination of specific intermolecular interactions, primarily hydrogen bonding, thiol-mediated interactions, and metal coordination. These interactions can occur in solution or at interfaces, leading to the formation of structures ranging from simple dimers to complex, hierarchical assemblies. uni-due.deresearchgate.netuni-tuebingen.de
Hydrogen Bonding Networks Involving the Imidazole (B134444) Nitrogen
The imidazole moiety of this compound plays a crucial role in forming hydrogen-bonded networks. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with suitable donor groups. mpg.de In the solid state, imidazole and its derivatives are known to form extensive hydrogen-bonding networks, often leading to chain-like or more complex three-dimensional structures. researchgate.net For instance, in related systems, N-H···N hydrogen bonds are a common motif. researchgate.net The presence of the flexible propane (B168953) linker in this compound allows for conformational arrangements that can facilitate the formation of these networks.
The strength and directionality of these hydrogen bonds are fundamental to the resulting supramolecular architecture. The specific arrangement of molecules will depend on factors such as solvent polarity and the presence of other interacting species.
Thiol-Mediated Intermolecular Interactions and Disulfide Formation
The thiol group (-SH) of this compound provides another avenue for intermolecular interactions, most notably through the formation of disulfide bonds (S-S). The oxidation of two thiol groups yields a disulfide, a reversible covalent bond that can link molecules together. mdpi.com This thiol-disulfide exchange is a dynamic process that can be influenced by the redox environment. chimicatechnoacta.ru
The formation of both symmetrical and unsymmetrical disulfides is possible through the oxidation of thiols. mdpi.com In the context of this compound, this would lead to the formation of a dimer linked by a disulfide bridge. This dimerization is a key step in the self-assembly process and can be a precursor to the formation of larger aggregates. The thiol-disulfide exchange reaction is known to be a kinetically driven process, with the thiolate anion (RS⁻) being significantly more reactive than the corresponding thiol. mdpi.com
Furthermore, the thiol group can participate in hydrogen bonding, acting as a hydrogen bond donor. nih.govacs.org While typically weaker than hydrogen bonds involving oxygen or nitrogen, these S-H···X interactions can still play a role in directing the self-assembly process and stabilizing the resulting structures.
Metal-Coordination Driven Self-Assembly for Hierarchical Structures
The imidazole nitrogen atoms and the sulfur atom of the thiol group in this compound are excellent ligands for coordination with metal ions. This property allows for the construction of highly ordered, multidimensional structures through a process known as metal-coordination driven self-assembly. nih.gov By carefully selecting the metal ion and the stoichiometry, it is possible to create a wide variety of architectures, including discrete cages, polymers, and metal-organic frameworks (MOFs). mdpi.comacs.org
The coordination of the imidazole moiety to metal centers is a well-established strategy in supramolecular chemistry. science.gov For example, the self-assembly of ligands containing imidazole groups with metal ions like palladium(II) or platinum(II) can lead to the formation of discrete, symmetrical structures. nih.gov Similarly, the thiol group can also coordinate to metal ions, providing an additional binding site and influencing the geometry of the final assembly.
The combination of both imidazole and thiol functionalities in a single molecule offers the potential for creating complex, heterometallic or heterofunctional materials with unique properties. The flexibility of the propane linker allows the ligand to adopt various conformations to satisfy the coordination preferences of different metal ions, leading to the formation of hierarchical structures with controlled dimensionality. mdpi.com
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity of a larger molecule (the host). This compound, either on its own or as a component of a larger supramolecular assembly, can participate in molecular recognition events, binding to specific substrates through a combination of non-covalent forces. rsc.org
Binding to Organic Substrates via Non-Covalent Forces
The imidazole ring of this compound can interact with organic substrates through various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The ability of the imidazole nitrogen to act as a hydrogen bond acceptor is a key feature in this regard. mpg.de
Molecular docking studies on related imidazole-containing compounds have shown their potential to bind to biological macromolecules, highlighting the importance of these non-covalent interactions in molecular recognition. researchgate.net The specific shape and electronic properties of the binding pocket of a host structure assembled from this compound would determine its selectivity for different guest molecules.
Construction of Supramolecular Assemblies and Receptors
By utilizing the self-assembly principles described above, it is possible to construct supramolecular assemblies from this compound that can act as receptors for specific guest molecules. For example, metal-coordination driven self-assembly can lead to the formation of cage-like structures with well-defined internal cavities. acs.org These cavities can encapsulate guest molecules of a complementary size and shape, leading to the formation of stable host-guest complexes.
The design of such receptors can be tailored by modifying the structure of the ligand or by using different metal ions to control the size and shape of the resulting cavity. The binding of a guest molecule within the receptor can be detected by various spectroscopic techniques, making these systems potentially useful as sensors. The reversible nature of the non-covalent interactions allows for the potential release of the guest molecule in response to an external stimulus, such as a change in pH or the introduction of a competing guest. acs.org
Crystal Engineering and Solid-State Architectures
A detailed discussion on the crystal engineering and solid-state architectures of this compound cannot be provided at this time due to the lack of available scientific literature on its crystal structure. The synthesis and crystallographic analysis of this compound would be necessary to explore the following:
Hydrogen Bonding: The potential for N-H···S, S-H···N, and C-H···N hydrogen bonds, which would likely play a dominant role in the supramolecular assembly. The geometry and strength of these interactions would be of fundamental interest.
π-π Stacking: The arrangement of the imidazole rings in the crystal lattice, including the potential for parallel or T-shaped π-π stacking interactions, which would contribute to the stability of the solid-state structure.
Polymorphism: The possibility of this compound crystallizing in different polymorphic forms, each with a unique solid-state architecture and distinct physical properties.
Without experimental data, any description of the solid-state architecture of this compound would be purely speculative and fall outside the scope of a scientifically accurate article.
Emerging Research Frontiers and Future Perspectives for 3 1h Imidazol 1 Yl Propane 1 Thiol
Integration with Advanced Manufacturing and Fabrication Techniques
The unique properties of 3-(1H-Imidazol-1-YL)propane-1-thiol make it a prime candidate for integration into advanced manufacturing and fabrication processes, particularly in the creation of functionalized surfaces and materials. Its ability to form self-assembled monolayers (SAMs) is central to this potential.
Advanced fabrication techniques are moving towards the precise, bottom-up construction of devices. The thiol group of the molecule allows it to spontaneously bind to noble metal surfaces like gold and copper, forming a dense, ordered monolayer. mdpi.comresearchgate.net This process is fundamental to surface functionalization. Beyond simple coating, this molecule can be used in sophisticated patterning techniques. For instance, in photolithography, SAMs can act as ultra-thin resists. The imidazole (B134444) head-group can be selectively modified or removed in illuminated areas, allowing for the creation of micro- and nano-scale patterns.
Furthermore, the principles of thiol chemistry are being adapted for additive manufacturing. Thiol-ene "click" chemistry, a rapid and efficient reaction triggered by UV light, is being explored for developing novel photopolymerizable inkjet inks and resins for 3D printing. unileoben.ac.atgoogle.com While not directly using this compound, these advancements showcase the potential for thiol-containing compounds in creating complex, three-dimensional objects with tailored chemical functionalities. The imidazole group could be incorporated to impart specific catalytic, conductive, or biocompatible properties to the printed object. For example, a one-pot, one-step method has been developed to create bilayer hydrogels using an imidazole-containing zwitterionic monomer, which can form complex 3D shapes in response to stimuli. acs.org
Multiscale Modeling and Simulation of Complex Systems
To fully harness the potential of this compound, a deep understanding of its behavior from the atomic to the macroscopic level is crucial. Multiscale modeling and simulation are indispensable tools for achieving this. siam.org These computational methods bridge the gap between quantum mechanical interactions and the observable properties of a material or device.
At the most fundamental level, Density Functional Theory (DFT) , a quantum chemical method, is used to investigate the electronic structure, binding energies, and optimal adsorption geometries of the molecule on a metal surface. mdpi.comacs.orgmdpi.com DFT calculations can predict how the imidazole ring orients itself and interacts with neighboring molecules and the solvent, which is critical for its function. mdpi.commdpi.com For instance, DFT has been used to study how the interaction of an imidazole ring with water molecules shifts its vibrational frequency, providing a link between theoretical calculations and experimental spectroscopic data. mdpi.com
Moving up in scale, Molecular Dynamics (MD) simulations are employed to model the collective behavior of thousands or millions of these molecules over time. ull.esresearchgate.net MD simulations can reveal the dynamics of SAM formation, the resulting film structure, and its stability under various conditions like temperature changes. mdpi.com These simulations are crucial for understanding the properties of the interface created by the monolayer, such as its wettability or its ability to act as a barrier against corrosion. researchgate.netull.es For example, MD simulations have been used to explore the interaction between inhibitor molecules and a metal surface in a corrosive environment, showing how a protective layer is formed. mdpi.comresearchgate.net
These molecular-level insights are then fed into continuum models to predict the performance of a macroscopic device, such as a sensor or a corrosion-resistant coating. This multiscale approach, from DFT to MD to continuum mechanics, is essential for the rational design of materials and for optimizing fabrication processes involving this compound.
Synergistic Research Across Chemistry, Materials Science, and Engineering
The multifaceted nature of this compound necessitates a deeply synergistic approach, combining expertise from chemistry, materials science, and engineering.
Chemistry: Synthetic chemists focus on the efficient and scalable production of the molecule. researchgate.net They also work on modifying the imidazole ring or the propane (B168953) linker to fine-tune its properties. This could involve adding other functional groups to create hierarchical structures or to enhance its binding affinity for specific targets. The study of ionic liquids incorporating imidazole functionalities is an active area of chemical research. nih.gov
Materials Science: Materials scientists are concerned with the formation and characterization of the self-assembled monolayers. They use a suite of advanced surface analysis techniques to study the film's structure, composition, and properties. These techniques include X-ray Photoelectron Spectroscopy (XPS) to determine chemical composition and bonding states, Atomic Force Microscopy (AFM) to visualize the surface morphology, and contact angle measurements to assess wettability. researchgate.net This detailed characterization is vital for establishing structure-property relationships.
Engineering: Engineers apply these functionalized surfaces to create novel devices and systems. In electronics, SAMs can be used to control the work function of electrodes or to act as dielectric layers in molecular-scale circuits. In biomedicine, the imidazole group's ability to coordinate with metal ions (like nickel or cobalt) and its similarity to the histidine residue in proteins allows for the creation of biocompatible surfaces that can immobilize proteins for biosensing applications. rsc.orgnih.gov In corrosion science, these monolayers form a protective barrier that shields the underlying metal from corrosive agents. researchgate.net
This collaborative cycle—where chemists synthesize molecules, materials scientists create and characterize surfaces, and engineers build and test applications—is crucial for translating the fundamental properties of this compound into practical technologies.
Addressing Current Research Limitations and Identifying Future Opportunities
Despite its promise, research into this compound and related compounds faces several limitations that also point toward exciting future opportunities.
Current Limitations:
Substrate Specificity: Much of the research on thiol-based SAMs has focused on gold surfaces. The behavior and stability of these monolayers on other technologically important metals like copper, silver, and palladium, or on semiconductor and oxide surfaces, are less understood.
Long-Term Stability: The thiol-metal bond, while strong, can be susceptible to oxidation and displacement over long periods or under harsh environmental conditions. Enhancing the long-term stability of the SAM is a key challenge.
Scalability of High-Quality Films: While forming SAMs in a lab setting is straightforward, producing large-area, defect-free monolayers required for industrial applications remains a hurdle.
Future Opportunities:
Novel Heterocyclic Thiols: There is vast potential in designing and synthesizing new thiol molecules with different heterocyclic head groups to access a wider range of functionalities.
Multi-Component and Patterned SAMs: Fabricating surfaces with controlled patterns of different thiol molecules could lead to multifunctional materials, such as sensor arrays where different regions detect different analytes.
Dynamic and Responsive Surfaces: By incorporating molecular switches (e.g., azobenzene) into the thiol structure, it may be possible to create surfaces whose properties (like wettability or protein binding) can be changed in real-time using external stimuli like light. rug.nl
Advanced Applications: Future applications could include their use in creating catalytic nanoparticles, where the imidazole group helps to stabilize the particle and modulate its catalytic activity, or in the development of "smart" coatings that can self-heal or release corrosion inhibitors on demand.
The table below summarizes key experimental and computational findings for imidazole-based thiol monolayers, illustrating the type of data that drives research in this field.
| Property | Method | System | Finding | Reference |
| Vibrational Frequency Shift | DFT & SEIRAS | Imidazole-thiol on Au | Interaction with water shifts ν(C2–N3) mode by 2-9 cm⁻¹, indicating H-bonding strength. | mdpi.com |
| Molecular Orientation | SHINERS | IMHA on Au | Imidazole ring adopts Tautomer-II (N3H protonation state) at positive electrode potentials. | mdpi.com |
| Binding Energy | Molecular Dynamics | MMI on Cu surface | The binding energy of the inhibitor on the copper surface was calculated to be 20.27 kJ/mol. | mdpi.com |
| Surface Wettability | Contact Angle | APMI on Copper | SAM formation increases the water contact angle, indicating a more hydrophobic surface. | researchgate.net |
| Corrosion Inhibition | Tafel Polarization | APMI on Copper in NaCl | SAMs effectively prevent corrosion reactions at the copper-solution interface. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1H-Imidazol-1-YL)propane-1-thiol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between imidazole derivatives and propane-1-thiol precursors. Key factors include:
- Catalyst Selection : Use of bases like K₂CO₃ or ionic liquids to facilitate imidazole activation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while controlling temperature (60–80°C) minimizes side reactions .
- Purification : Column chromatography with silica gel or recrystallization in acetone/ethanol mixtures improves purity .
Q. How can single-crystal X-ray diffraction confirm the molecular structure of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation of a saturated solution in methanol/water yields diffraction-quality crystals .
- Data Collection : Measure at low temperatures (e.g., 173 K) to reduce thermal motion artifacts. Key parameters include R factor (<0.05) and data-to-parameter ratio (>12:1) for reliability .
- Refinement : Software like SHELXL refines bond lengths and angles, confirming the thiol group's orientation and imidazole ring planarity .
Q. What spectroscopic techniques are reliable for characterizing the compound’s purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects imidazole proton signals (δ 7.5–8.5 ppm) and thiol-associated shifts (e.g., δ 1.8–2.2 ppm for -CH₂-SH) .
- IR Spectroscopy : Confirm S-H stretches (~2550 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Q. What are key safety protocols for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile thiols .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for this compound?
- Methodological Answer :
- Variable Selection : Prioritize temperature, solvent polarity, and catalyst concentration as independent variables .
- Design Matrix : Use a 2³ full factorial design to assess interactions. For example, vary temperature (60°C vs. 80°C) and solvent (DMF vs. acetonitrile) .
- Statistical Analysis : ANOVA identifies significant factors (e.g., solvent choice contributes 40% to yield variance) .
Q. What strategies resolve contradictions between computational and experimental reactivity data?
- Methodological Answer :
- Model Validation : Compare DFT-predicted activation energies with experimental kinetic data. Discrepancies may arise from solvent effects omitted in simulations .
- Experimental Calibration : Adjust computational parameters (e.g., solvation models) to match observed reaction rates .
- Sensitivity Analysis : Identify which computational approximations (e.g., basis set size) most impact accuracy .
Q. How do solvent effects influence the compound’s stability during storage?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC in solvents like DMSO (prone to oxidation) vs. ionic liquids (enhanced stability) .
- Accelerated Aging : Expose samples to elevated temperatures (40°C) and humidity (75% RH) to predict shelf life .
- Spectroscopic Tracking : FTIR detects S-H bond weakening over time, correlating with solvent polarity .
Q. What methodologies assess its potential as a pharmaceutical ligand or catalyst?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) measures affinity for target proteins (e.g., cytochrome P450) .
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate ligand efficiency .
- In Silico Docking : Molecular docking simulations predict binding modes and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
